2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline
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Overview
Description
“2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline” is a chemical compound with the molecular formula C20H14BrNS . It’s a complex organic compound that contains bromine, sulfur, and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline” is complex due to the presence of multiple aromatic rings and a sulfur atom. The compound likely has a planar structure due to the conjugated pi system of the aromatic rings .Scientific Research Applications
Antituberculosis Activity
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is a part of a broader class of compounds known for their potential antituberculosis properties. In a study by Selvam Chitra et al. (2011), a series of 3-heteroarylthioquinoline derivatives were synthesized, which included compounds related to 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline. These compounds were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). Among the compounds screened, derivatives of this chemical structure were found to exhibit significant antituberculosis activity with minimal inhibitory concentrations (MIC) indicating their potential as antituberculosis agents. The study also evaluated the cytotoxic effects of these compounds, finding them to display no toxic effects against the mouse fibroblast cell line NIH 3T3, suggesting their safety for further exploration as therapeutic agents (Selvam Chitra et al., 2011).
Photodynamic Therapy Applications
Sulfanyl derivatives, including those related to 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline, have been investigated for their potential in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species and induce cell death in cancer cells. In research conducted by Jaroslaw Piskorz et al. (2017), novel sulfanyl porphyrazines were synthesized and evaluated as sensitizers for PDT. These compounds showed high activity when incorporated into cationic liposomes, contrary to their free form in solution, highlighting the importance of delivery systems in the effectiveness of PDT agents. Such findings indicate the potential of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline derivatives in cancer treatment through photodynamic therapy (Piskorz et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWIANUIPFJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline |
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